molecular formula C12H15N3 B2890403 {[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine CAS No. 864068-89-3

{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine

Cat. No.: B2890403
CAS No.: 864068-89-3
M. Wt: 201.273
InChI Key: NQYIUMFIFGLIIN-UHFFFAOYSA-N
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Description

{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts like nickel or palladium .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the phenyl ring or imidazole ring .

Scientific Research Applications

{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the phenyl and methylamine groups can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-8-11-2-4-12(5-3-11)9-15-7-6-14-10-15/h2-7,10,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYIUMFIFGLIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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